6-Aminotetramethyl Rhodamine
6-Aminotetramethyl Rhodamine
Brand Name:
Vulcanchem
CAS No.:
159435-10-6
VCID:
VC0014192
InChI:
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3
SMILES:
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3
Molecular Formula:
C24H23N3O3
Molecular Weight:
401.5 g/mol
6-Aminotetramethyl Rhodamine
CAS No.: 159435-10-6
Reference Standards
VCID: VC0014192
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol
CAS No. | 159435-10-6 |
---|---|
Product Name | 6-Aminotetramethyl Rhodamine |
Molecular Formula | C24H23N3O3 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | 5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
Standard InChI | InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 |
Standard InChIKey | ZWHAMIDYODLAKH-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 |
Synonyms | 6-Amino-3’,6’-bis(dimethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one; |
PubChem Compound | 4345691 |
Last Modified | Nov 11 2021 |
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